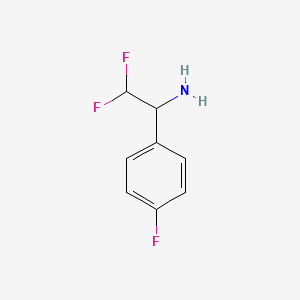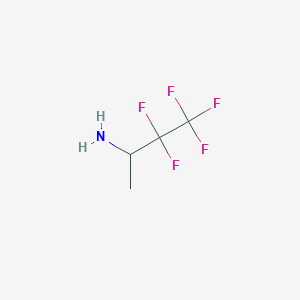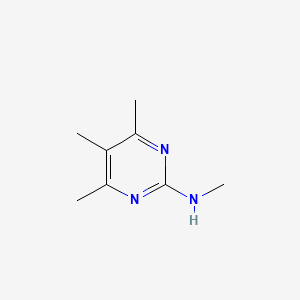
2-(2-Aminoethyl)-5-fluorophenolhydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Aminoethyl)-5-fluorophenolhydrobromide is a chemical compound that features a fluorinated phenol group and an aminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminoethyl)-5-fluorophenolhydrobromide typically involves the following steps:
Starting Materials: The synthesis begins with 5-fluorophenol and 2-bromoethylamine hydrobromide.
Reaction Conditions: The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions.
Procedure: 5-fluorophenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base like sodium hydroxide or potassium carbonate. The reaction mixture is heated under reflux for several hours.
Isolation: The product is isolated by filtration and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminoethyl)-5-fluorophenolhydrobromide can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminoethyl side chain can be reduced to form primary amines.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(2-Aminoethyl)-5-fluorophenolhydrobromide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Aminoethyl)-5-fluorophenolhydrobromide involves its interaction with specific molecular targets. The aminoethyl side chain can form hydrogen bonds with biological molecules, while the fluorinated phenol group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethanolamine: A related compound with a similar aminoethyl side chain but lacking the fluorinated phenol group.
2-Aminoethyl hydrogen sulfate: Another compound with an aminoethyl side chain, but with a sulfate group instead of a fluorinated phenol.
Uniqueness
2-(2-Aminoethyl)-5-fluorophenolhydrobromide is unique due to the presence of both the fluorinated phenol group and the aminoethyl side chain. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C8H11BrFNO |
|---|---|
Molecular Weight |
236.08 g/mol |
IUPAC Name |
2-(2-aminoethyl)-5-fluorophenol;hydrobromide |
InChI |
InChI=1S/C8H10FNO.BrH/c9-7-2-1-6(3-4-10)8(11)5-7;/h1-2,5,11H,3-4,10H2;1H |
InChI Key |
YOLCJKNTRIIOOC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)O)CCN.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


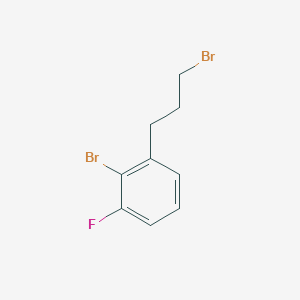
![((1R,2R,4R,5R)-5-Aminobicyclo[2.2.1]heptan-2-yl)methanol](/img/structure/B13567847.png)
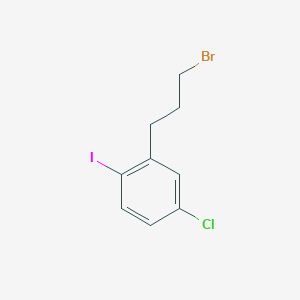
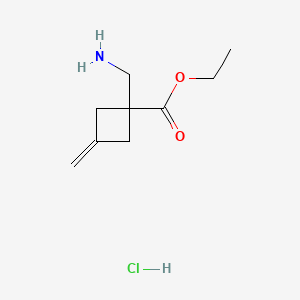

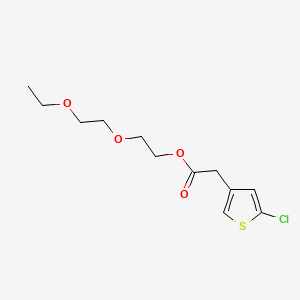
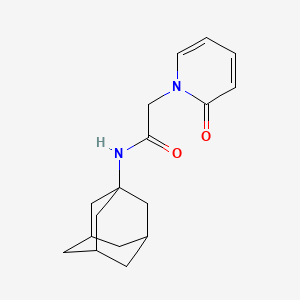
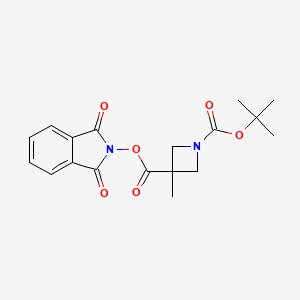
![(3S)-3-{[(Benzyloxy)carbonyl]amino}heptanoic acid](/img/structure/B13567890.png)
